

# **APG-2449: A Promising Strategy to Overcome Resistance to Tyrosine Kinase Inhibitors**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | APG-2449  |           |
| Cat. No.:            | B10860358 | Get Quote |

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of **APG-2449**'s performance against other tyrosine kinase inhibitors (TKIs) in resistant cancer models, supported by experimental data.

APG-2449 is an investigational, orally active, multi-targeted tyrosine kinase inhibitor that uniquely targets Focal Adhesion Kinase (FAK), Anaplastic Lymphoma Kinase (ALK), and ROS proto-oncogene 1 (ROS1).[1][2] This triple-kinase inhibitor has demonstrated significant anti-tumor activity in preclinical and clinical settings, particularly in non-small cell lung cancer (NSCLC) models that have developed resistance to second-generation ALK inhibitors.[1][3] More than half of patients treated with second-generation ALK TKIs eventually develop resistance, creating a critical unmet medical need.[4] APG-2449's mechanism of action, particularly its FAK inhibition, presents a novel approach to overcoming this resistance.

### Comparative Efficacy in TKI-Resistant NSCLC

Clinical trial data from the Phase 1 study (NCT03917043) highlights the potential of **APG-2449** in patients with TKI-resistant NSCLC. The recommended Phase 2 dose (RP2D) has been established at 1,200 mg once daily.

# Clinical Efficacy in Second-Generation ALK TKI-Resistant NSCLC



| Efficacy Endpoint                        | APG-2449 (at RP2D)                                                                           |  |
|------------------------------------------|----------------------------------------------------------------------------------------------|--|
| Overall Response Rate (ORR)              | 45.5% (10 out of 22 patients achieved a partial response)                                    |  |
| Median Progression-Free Survival (mPFS)  | 13.6 months                                                                                  |  |
| Intracranial Overall Response Rate (ORR) | 75.0% (9 out of 12 patients with brain metastases achieved an intracranial partial response) |  |

Data from patients with NSCLC resistant to second-generation ALK inhibitors without targetable bypass gene mutations.

# **Preclinical Efficacy in ALK-Mutant Models**

Preclinical studies in xenograft models with specific ALK resistance mutations further underscore the potency of **APG-2449** compared to other ALK inhibitors.

| Xenograft Model                             | Treatment                   | Antitumor Activity (Tumor Growth Inhibition T/C %) |
|---------------------------------------------|-----------------------------|----------------------------------------------------|
| ALKG1202R-mutant tumors                     | APG-2449                    | 44.54%                                             |
| Crizotinib                                  | 84.3%                       |                                                    |
| Alectinib                                   | 130%                        | _                                                  |
| Ceritinib                                   | 76.7%                       | -                                                  |
| Ensartinib                                  | 97.9%                       | -                                                  |
| Lorlatinib (3rd Gen)                        | 0.8%                        | _                                                  |
| Crizotinib-resistant LU-01-<br>0582R tumors | APG-2449                    | 100% mCR (sustained to Day<br>66)                  |
| Ceritinib                                   | 75% mCR (relapse on Day 59) |                                                    |
| Ensartinib                                  | 80% mCR (relapse on Day 59) |                                                    |





mCR: major complete response. Data from a study by Fang et al., 2022.

# Mechanism of Action: Overcoming Resistance Through FAK Inhibition

Acquired resistance to ALK inhibitors is often associated with the activation of bypass signaling pathways. The FAK signaling pathway has been identified as a key mechanism in ALK inhibitor-induced early adaptive tolerance in ALK-positive NSCLC. **APG-2449**'s ability to inhibit FAK, in addition to ALK and ROS1, allows it to counteract this resistance mechanism. Mechanistically, **APG-2449** effectively inhibits the phosphorylation of ALK, ROS1, and FAK, as well as their downstream signaling components. Biomarker analysis from clinical trials suggests that higher baseline levels of phosphorylated FAK (pFAK) in tumor tissues may correlate with better clinical responses to **APG-2449**.



Click to download full resolution via product page

Caption: APG-2449 inhibits ALK, ROS1, and FAK signaling pathways.



## **Experimental Protocols**

Detailed methodologies for the key experiments cited are as follows:

#### **Kinase Activity Assays**

KINOMEscan® and LANCE TR-FRET: These methods were utilized to characterize the
targets and selectivity of APG-2449. The KINOMEscan® platform profiles the binding of the
compound against a large panel of kinases. LANCE TR-FRET (Time-Resolved Fluorescence
Resonance Energy Transfer) assays are used to quantify the phosphorylation of specific
substrates by the target kinases.

#### **Cell Viability Assays**

Water-Soluble Tetrazolium Salt (WST-8) Viability Assay: This colorimetric assay was
employed to evaluate the antiproliferative activity of APG-2449 in various cell lines. Cells are
seeded in microplates and treated with different concentrations of the drug. The amount of
formazan dye produced, which is proportional to the number of living cells, is then measured.

### In Vivo Tumor Xenograft Studies

- Animal Models: BALB/c nude mice or SCID mice were used for the xenograft studies.
- Tumor Implantation: Human cancer cell lines (e.g., Ba/F3 cells carrying ALK or ROS1 mutations) or patient-derived xenograft (PDX) models were subcutaneously implanted into the mice.
- Drug Administration: Once the tumors reached a certain volume, mice were randomized into treatment and control groups. APG-2449 and other TKIs were administered orally, typically once daily.
- Efficacy Evaluation: Tumor volume was measured regularly to assess the antitumor activity. The primary efficacy endpoint was often the tumor growth inhibition (T/C %), calculated as the ratio of the mean tumor volume of the treated group to the mean tumor volume of the control group.

## **Pharmacodynamic Analyses**



- Western Blot: This technique was used to analyze the phosphorylation status of ALK, ROS1, FAK, and their downstream signaling proteins in treated cells and tumor tissues to confirm target engagement and mechanism of action.
- Immunohistochemistry (IHC): IHC was used to assess the protein levels of phosphorylated FAK (pFAK) in tumor tissue samples from patients.



Click to download full resolution via product page

Caption: Workflow for validating APG-2449's efficacy.



#### Conclusion

APG-2449 demonstrates a favorable safety profile and promising antitumor efficacy in both TKI-naïve and, notably, in second-generation ALK TKI-resistant NSCLC. Its unique ability to inhibit FAK signaling provides a rational approach to overcoming a key mechanism of acquired resistance. The strong preclinical data, coupled with encouraging clinical results, positions APG-2449 as a significant development for patients who have exhausted other TKI options. Ongoing Phase III trials will further elucidate its role in the treatment landscape for ALK-positive NSCLC.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. FAK inhibition with novel FAK/ALK inhibitor APG-2449 could overcome resistance in NSCLC patients who are resistant to second-generation ALK inhibitors. - ASCO [asco.org]
- 2. Discovery of a novel ALK/ROS1/FAK inhibitor, APG-2449, in preclinical non-small cell lung cancer and ovarian cancer models PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. China's CDE Approves Phase III Trials of APG-2449 for NSCLC [synapse.patsnap.com]
- To cite this document: BenchChem. [APG-2449: A Promising Strategy to Overcome Resistance to Tyrosine Kinase Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10860358#validating-apg-2449-s-efficacy-in-tki-resistant-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com